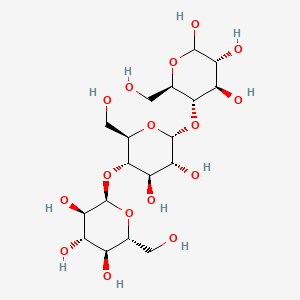

maltotriose

Übersicht

Beschreibung

Maltotriose is a trisaccharide composed of three glucose molecules linked by α-1,4 glycosidic bonds . It is commonly produced by the enzymatic hydrolysis of starch, specifically by the action of alpha-amylase, an enzyme found in human saliva . This compound is the shortest chain oligosaccharide that can be classified as maltodextrin .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Maltotriose can be synthesized by hydrolyzing pullulan with pullulanase. The optimal conditions for this hydrolysis are a pH of 5.0, a temperature of 45°C, and a reaction time of 6 hours . The concentration of pullulan should be 3% (w/v), and the amount of pullulanase used should be 10 ASPU/g . The hydrolysate is then filtered, concentrated, and precipitated with ethanol to obtain this compound .

Industrial Production Methods

Industrial production of this compound often involves the use of this compound-producing amylases from microorganisms such as Streptomyces, Bacillus, and Microbacterium . These enzymes hydrolyze starch to produce this compound-containing syrup, which is then purified to obtain high-purity this compound .

Analyse Chemischer Reaktionen

Enzymatic Hydrolysis

Maltotriose undergoes hydrolysis via α-glucosidases and maltases , yielding glucose and maltose:

-

Key Enzyme : Maltase (α-glucosidase) in Escherichia coli facilitates this reaction, with activity linked to cytoplasmic localization .

-

Kinetic Data : For α-amylase (AmyA) from Microbulbifer thermotolerans, hydrolysis of soluble starch produces this compound as the primary product, with and .

Phosphorylation Reactions

This compound serves as a substrate for maltodextrin phosphorylase , enabling glycogen degradation:

-

Enzyme Specificity : This reversible reaction is central to energy metabolism in E. coli, where glucose 1-phosphate enters glycolysis .

Transport and Uptake in Yeast

This compound utilization in Saccharomyces cerevisiae depends on maltose permeases (e.g., Mal61p, Agt1p):

-

Competitive Uptake : this compound and maltose share transporters, with maltose exhibiting higher affinity ( for this compound) .

-

Genetic Regulation : Overexpression of MAL61 increases this compound transport rates by 2–3 fold in industrial yeast strains .

Table 1: Transport Kinetics of this compound in Yeast

| Permease Gene | Substrate | ||

|---|---|---|---|

| MAL61 | This compound | 36 ± 2 | 12.5 ± 1.2 |

| AGT1 | This compound | 28 ± 3 | 9.8 ± 0.9 |

Production via α-Amylase Action

Thermostable α-amylases from Bacillus stearothermophilus strains catalyze starch hydrolysis to this compound-rich mixtures:

-

Optimal Conditions : 70–100°C, pH 6.0–6.5, with enzyme doses of 10–20 units/g substrate .

-

Inhibitors : Cu²⁺, Fe³⁺, Hg²⁺, Zn²⁺, and EDTA reduce activity by >50% at 10 mM concentrations .

Table 2: Inhibition Effects on α-Amylase Activity

| Inhibitor (10 mM) | Residual Activity (%) |

|---|---|

| Control (No inhibitor) | 100 |

| Cu²⁺ | 42 |

| Fe³⁺ | 35 |

| EDTA | 28 |

Fermentation Dynamics

In brewing yeast, this compound fermentation efficiency correlates with transporter expression:

-

Industrial Strains : Strains lacking AGT1 show residual this compound due to low-affinity uptake .

-

Ethanol Yield : this compound fermentation produces 0.51 g ethanol/g sugar, comparable to maltose .

Synthetic Modifications

This compound derivatives are used in biochemical probes:

Wissenschaftliche Forschungsanwendungen

Biotechnological Applications

1.1 Imaging and Diagnostic Tools

Maltotriose has been employed as a scaffold for developing imaging agents in medical diagnostics. A notable study demonstrated the creation of a fluorescent derivative of this compound (Cy7-1-maltotriose) that is selectively taken up by bacteria via the maltodextrin transporter, which is absent in mammalian cells. This specificity allows for effective differentiation between bacterial infections and other conditions such as cancer or inflammation. The study highlighted that this compound derivatives exhibited superior pharmacokinetic properties compared to other maltodextrins, making them ideal candidates for imaging bacterial infections using techniques like photoacoustic and fluorescence imaging .

1.2 Fermentation Processes

In brewing and fermentation industries, this compound plays a crucial role as a fermentable sugar. It constitutes approximately 20% of the fermentable sugars in brewer's wort. Research has shown that specific yeast strains, particularly Saccharomyces pastorianus, can efficiently transport and ferment this compound, enhancing the fermentation process and improving the yield of alcoholic beverages .

Food Industry Applications

2.1 Sweetening Agent

This compound is utilized extensively in the food industry due to its sweetening properties. It is commonly found in products such as chocolates, baked goods, and beverages, where it contributes to flavor enhancement while also improving texture and shelf life . The unique sweetness profile of this compound makes it a preferred choice for formulating low-calorie food products.

2.2 Prebiotic Effects

This compound exhibits prebiotic characteristics, promoting the growth of beneficial gut bacteria. This property is significant for developing functional foods aimed at improving gut health. Studies have indicated that this compound can stimulate the growth of specific probiotics like Bifidobacterium spp., thereby enhancing gut microbiota diversity and overall digestive health .

Pharmaceutical Applications

3.1 Drug Carrier

In pharmaceuticals, this compound serves as an effective carrier for drugs and dietary supplements. Its ability to improve taste and usability makes it suitable for formulating oral medications, particularly in pediatric formulations where palatability is crucial . Moreover, this compound can act as a filler in tablet formulations, contributing to the overall quality and effectiveness of pharmaceutical products.

3.2 Molecular Transport Studies

Research into this compound transport mechanisms has provided insights into its potential applications in drug delivery systems. Studies utilizing radiolabeled this compound have shown that overexpression of certain permease genes (e.g., MAL61) enhances its uptake by yeast strains, indicating its potential utility in engineered systems for targeted drug delivery .

Comparative Data Table

Case Studies

Case Study 1: Imaging Bacterial Infections

A study developed Cy7-1-maltotriose as a targeted imaging agent for bacterial infections. The research demonstrated that this derivative was preferentially internalized by bacteria over mammalian cells, allowing for effective imaging and diagnosis of infections without interference from surrounding tissues .

Case Study 2: Fermentation Efficiency

In an analysis comparing various yeast strains' ability to utilize this compound during fermentation processes, researchers found that specific strains exhibited enhanced fermentation rates when this compound was present, leading to improved alcohol yields in brewing applications .

Wirkmechanismus

Maltotriose exerts its effects primarily through its interaction with enzymes such as alpha-amylase and maltose-binding proteins . The hydrolysis of this compound by alpha-amylase results in the release of glucose units, which can be utilized by cells for energy . Additionally, this compound can act as a prebiotic, promoting the growth of beneficial gut bacteria .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Maltose: A disaccharide composed of two glucose units linked by an α-1,4 glycosidic bond.

Maltotetraose: A tetrasaccharide composed of four glucose units linked by α-1,4 glycosidic bonds.

Isomaltotriose: A trisaccharide similar to this compound but with different glycosidic linkages.

Uniqueness

This compound is unique in its structure as the shortest chain oligosaccharide classified as maltodextrin . Its specific glycosidic linkages and ability to be readily hydrolyzed by alpha-amylase make it distinct from other similar compounds .

Biologische Aktivität

Maltotriose, a trisaccharide composed of three glucose units, plays a significant role in various biological processes, particularly in microbial metabolism and plant physiology. This article delves into the biological activity of this compound, highlighting its mechanisms of action, transport systems, and implications in different biological contexts.

1. This compound in Plant Physiology

This compound is known to influence the activity of enzymes involved in starch metabolism. A study on the Arabidopsis chloroplast β-amylase BAM3 demonstrated that this compound can inhibit enzyme activity at physiological concentrations. Specifically, BAM3 hydrolyzes transitory starch, producing maltose and residual this compound. The kinetic parameters indicated that while BAM3 has a higher affinity for maltohexaose (with a of 1.7 mM), its activity is significantly inhibited by this compound compared to other substrates like maltose .

Table 1: Kinetic Parameters of BAM3

| Substrate | (mM) | (s) |

|---|---|---|

| Maltohexaose | 1.7 | 4300 |

| Maltopentaose | Higher than 1.7 | Lower than maltohexaose |

| Maltotetraose | Negligible | Not applicable |

2. This compound in Microbial Metabolism

This compound serves as a carbon source for various microorganisms, particularly yeast and bacteria. In Saccharomyces cerevisiae, this compound utilization is mediated by specific transporters such as MALx1 and AGT1. Research indicates that strains lacking functional transporters show significantly reduced growth on this compound compared to those with active transport systems .

Case Study: this compound Utilization in Yeast

In an experimental setup assessing the fermentation kinetics of different yeast strains, it was found that strains with functional MAL21, MAL31, and MAL41 genes exhibited efficient this compound utilization, while those lacking these genes struggled to ferment this sugar effectively . The results underscore the importance of specific transport mechanisms in the metabolic pathways of yeast.

3. Pharmacological Applications of this compound

Recent studies have explored the potential of this compound-based compounds as imaging agents in medical applications. For instance, a study utilized this compound-conjugated fluorescent probes to track bacterial infections in murine models. The findings showed that these probes accumulate significantly at infection sites, suggesting that this compound can enhance the pharmacokinetic properties of imaging agents compared to traditional alternatives .

Table 2: Imaging Efficacy of this compound Probes

| Probe Type | Accumulation at Infection Site (Signal Intensity) | Control Site (Signal Intensity) |

|---|---|---|

| Cy7-1-maltotriose | Higher than control (P < 0.0310) | Lower signal |

| Cy7-1-maltohexose | Not significantly different from control (P = 0.7571) | Similar signal |

4. Transport Mechanisms of this compound

The transport of this compound across bacterial membranes involves specific permeases and transport systems. For example, studies have shown that this compound can induce its own uptake pathway in E. coli through activation of the maltose regulon . This self-induction mechanism highlights the adaptive capabilities of bacteria in utilizing available sugars efficiently.

Eigenschaften

IUPAC Name |

(2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3S,4R,5R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H32O16/c19-1-4-7(22)8(23)12(27)17(31-4)34-15-6(3-21)32-18(13(28)10(15)25)33-14-5(2-20)30-16(29)11(26)9(14)24/h4-29H,1-3H2/t4-,5-,6-,7-,8+,9-,10-,11-,12-,13-,14-,15-,16?,17-,18-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYGDTMLNYKFZSV-DZOUCCHMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)O)CO)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@H](O[C@@H]([C@@H]([C@H]2O)O)O[C@@H]3[C@H](OC([C@@H]([C@H]3O)O)O)CO)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H32O16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801157137 | |

| Record name | O-alpha-D-Glucopyranosyl-(1→4)-O-alpha-D-glucopyranosyl-(1→4)-D-glucopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801157137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

504.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Maltotriose | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001262 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

113158-51-3, 1109-28-0 | |

| Record name | O-α-D-Glucopyranosyl-(1→4)-O-α-D-glucopyranosyl-(1→4)-D-glucopyranose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=113158-51-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | O-alpha-D-Glucopyranosyl-(1→4)-O-alpha-D-glucopyranosyl-(1→4)-D-glucopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801157137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | O-α-D-glucopyranosyl-(1→4)-O-α-D-glucopyranosyl-(1→4)-O-α-D-glucopyranose | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.886 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Maltotriose | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001262 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.